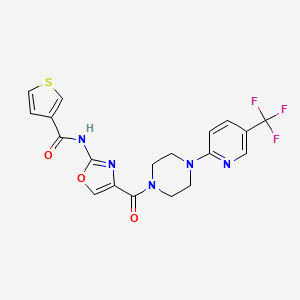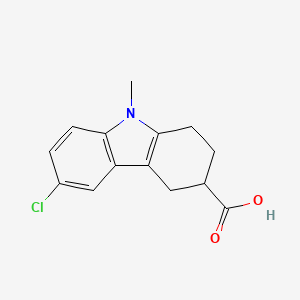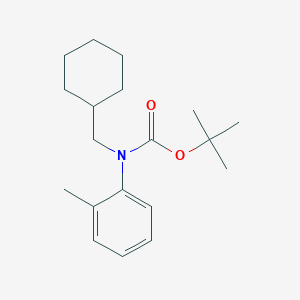
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, also known as CXM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CXM is a carbamate derivative that has been synthesized using various methods, and its unique chemical structure allows it to interact with biological systems in a specific manner.
Mecanismo De Acción
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate exerts its effects by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate also modulates the activity of immune cells by binding to specific receptors on the cell surface.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been shown to have a range of biochemical and physiological effects, including improved cognitive function, modulation of immune cell activity, and increased levels of acetylcholine in the brain. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate in lab experiments is its specificity for acetylcholinesterase, which allows for precise modulation of acetylcholine levels in the brain. However, one limitation of using Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate is its potential toxicity, as high doses of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate have been shown to be toxic to cells in vitro.
Direcciones Futuras
There are several future directions for research on Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, including its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate may also have applications in the treatment of autoimmune disorders, as it has been shown to modulate immune cell activity. Additionally, further research is needed to determine the optimal dosing and administration of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate for therapeutic use.
Métodos De Síntesis
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate can be synthesized using various methods, including the reaction of tert-butyl N-(2-methylphenyl)carbamate with cyclohexylmethylamine in the presence of a catalyst. Another method involves the reaction of tert-butyl N-(2-methylphenyl)carbamate with cyclohexylmethylamine hydrochloride in the presence of a base. Both methods result in the formation of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been used in various scientific research applications, including as a tool for studying the function of the nervous system. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate can increase the levels of acetylcholine in the brain, leading to improved cognitive function. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has also been used in studies of the immune system, as it has been shown to modulate the activity of immune cells.
Propiedades
IUPAC Name |
tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15-10-8-9-13-17(15)20(18(21)22-19(2,3)4)14-16-11-6-5-7-12-16/h8-10,13,16H,5-7,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDSGZWCGPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2CCCCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
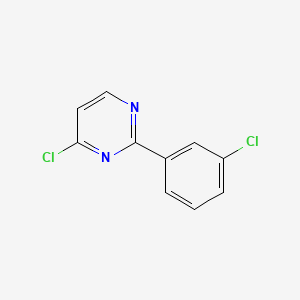
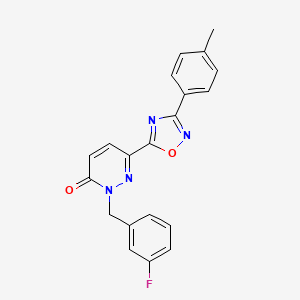
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)
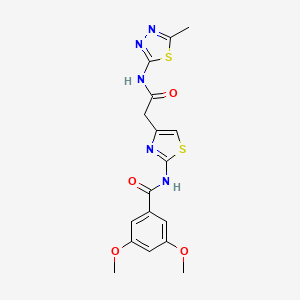
![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)
![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)
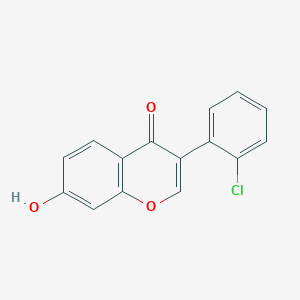
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)
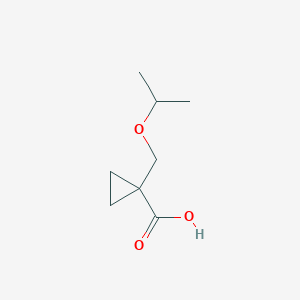
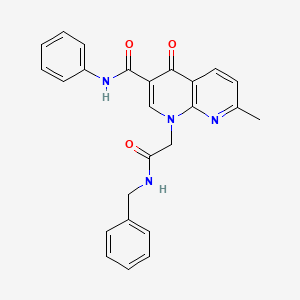
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2810745.png)
